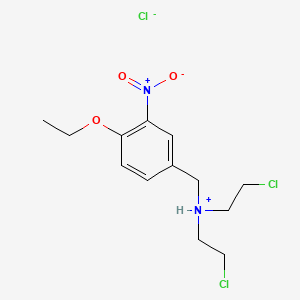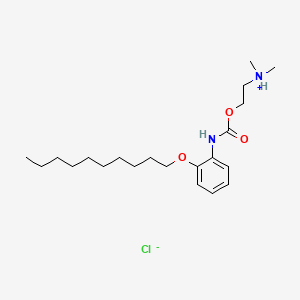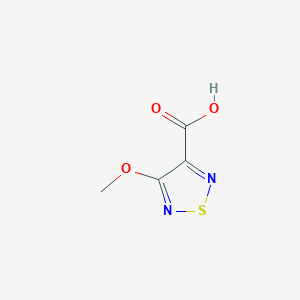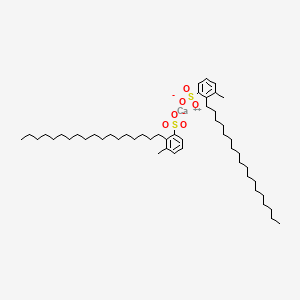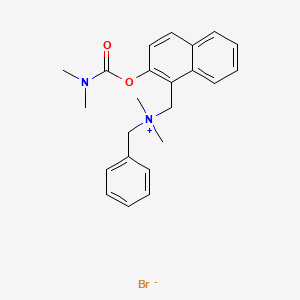
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound that combines the properties of ammonium salts and carbamate esters This compound is notable for its unique structure, which includes a naphthyl group, a benzyldimethylammonium moiety, and a dimethylcarbamate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) typically involves a multi-step process. One common method starts with the preparation of 2-hydroxy-1-naphthaldehyde, which is then reacted with benzyldimethylamine to form the corresponding Schiff base. This intermediate is subsequently reduced to yield the benzyldimethyl(2-hydroxy-1-naphthyl)methylamine. The final step involves the reaction of this amine with dimethylcarbamoyl chloride in the presence of a base to form the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The carbamate ester can be reduced to the corresponding amine.
Substitution: The benzyldimethylammonium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium salts.
科学的研究の応用
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ammonium salt structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
作用機序
The mechanism of action of Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with biological molecules through its ammonium and carbamate groups. The ammonium group can interact with negatively charged sites on proteins and cell membranes, while the carbamate ester can undergo hydrolysis to release active amines. These interactions can disrupt cellular processes and lead to antimicrobial effects .
類似化合物との比較
Similar Compounds
Benzyldimethyl(2-hydroxyethyl)ammonium chloride: Similar structure but lacks the naphthyl group and carbamate ester.
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium chloride: Similar structure but lacks the carbamate ester.
Dimethylcarbamate esters: Similar functional group but different core structures.
Uniqueness
Benzyldimethyl(2-hydroxy-1-naphthyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its combination of a naphthyl group, an ammonium moiety, and a carbamate ester.
特性
CAS番号 |
66902-71-4 |
|---|---|
分子式 |
C23H27BrN2O2 |
分子量 |
443.4 g/mol |
IUPAC名 |
benzyl-[[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H27N2O2.BrH/c1-24(2)23(26)27-22-15-14-19-12-8-9-13-20(19)21(22)17-25(3,4)16-18-10-6-5-7-11-18;/h5-15H,16-17H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
UJLNTUMCCLPBFU-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)CC3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


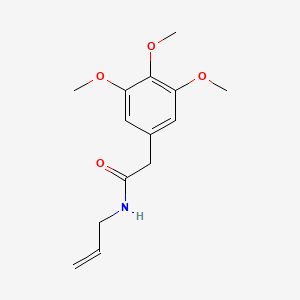
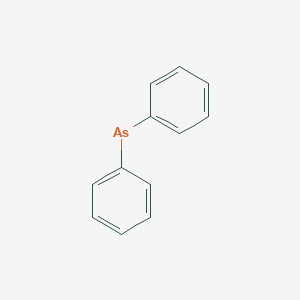

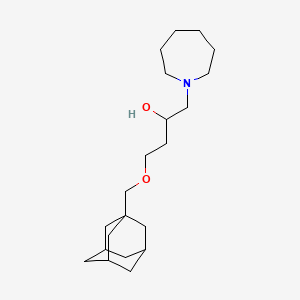

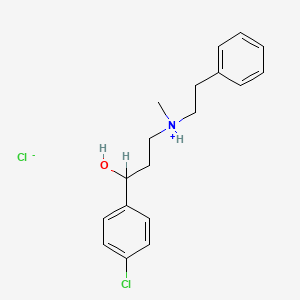
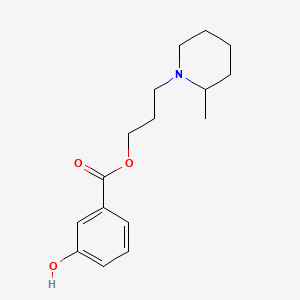
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)

